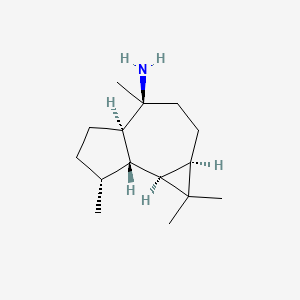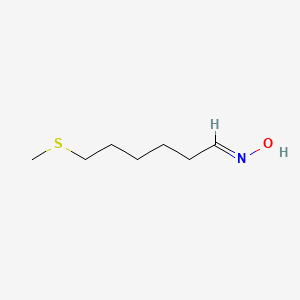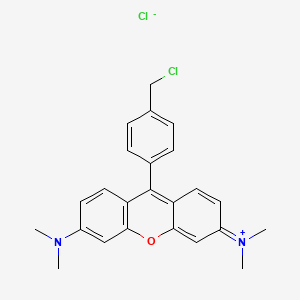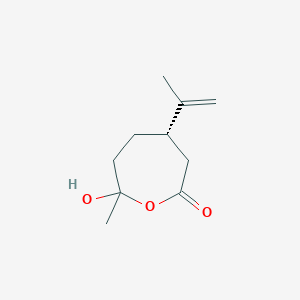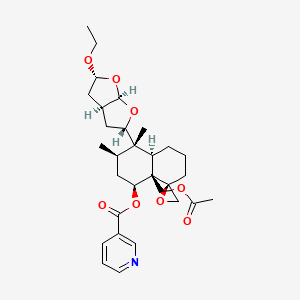
Scutebarbatine I(rel)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scutebarbatine I(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Scutebarbatine I, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, has demonstrated notable cytotoxic activities against various human cancer cell lines. Studies have identified its effectiveness against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with significant IC50 values (Dai et al., 2008). Additionally, its cytotoxic effects on A549 human lung carcinoma cells have been observed, acting via apoptosis and affecting proteins like cytochrome c, caspase-3 and 9, and Bcl-2 (Yang et al., 2014).
Metabolic Pathways
Research focusing on the metabolism of Scutebarbatine A (related to Scutebarbatine I) in rats has identified various metabolites through phase I and II metabolic pathways, involving hydrolysis, oxidation, hydrogenation, dehydration, and sulfation. This study provides insights into the pharmacodynamic material basis and pharmacological mechanisms of Scutebarbatine A (Zhao et al., 2022).
Antibacterial Action Mechanisms
Docking studies on Scutebarbatine E (closely related to Scutebarbatine I) have shown potential affinity to bacterial proteins involved in cell wall synthesis, nucleic acids synthesis, and as antimetabolites, indicating a mechanism of action that inhibits cell wall synthesis in bacteria (SriDharani et al., 2016).
Anti-Photoaging Properties
Scutebarbatine I has been identified as a major component of Scutellaria barbata, which exhibits antiphotoaging properties. This was observed in studies on NIH-3T3 skin fibroblast cells and SKH-1 hairless mice, where it helped restore normal gene expression affected by UVB irradiation and inhibited wrinkle formation and epidermal thickness caused by UVB exposure (Jung et al., 2022).
Eigenschaften
Molekularformel |
C30H41NO8 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
QKISVSHUNJJKNY-MSTMNAHCSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Kanonische SMILES |
CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



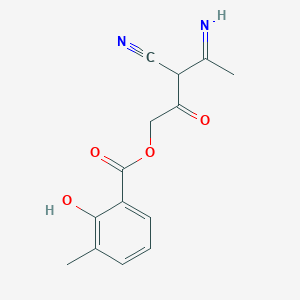
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
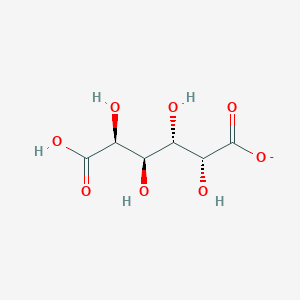
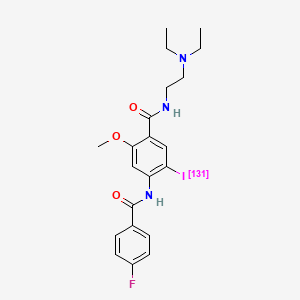
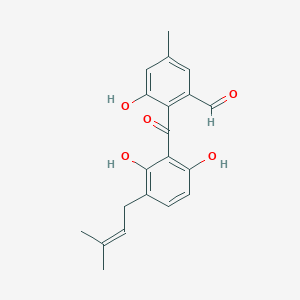
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
